Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields. It is known for its role as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are used for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with variations in the position of the hydroxymethyl group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another similar compound used as a semi-flexible linker in PROTAC development.
Uniqueness
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to serve as an effective linker in PROTACs. Its structure allows for precise modulation of protein-protein interactions and targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H29N3O4 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[3-(hydroxymethyl)phenyl]pyrimidin-5-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-7-16(8-10-25)15-28-19-12-23-20(24-13-19)18-6-4-5-17(11-18)14-26/h4-6,11-13,16,26H,7-10,14-15H2,1-3H3 |
InChI Key |
CNDMSKIQCSCCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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